molecular formula C12H22N2O4 B6326082 tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate CAS No. 857653-96-4

tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate

Cat. No.: B6326082
CAS No.: 857653-96-4
M. Wt: 258.31 g/mol
InChI Key: AXFHYLRXARSNKA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H25NO4 . It is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and biologically active compounds .

Mechanism of Action

Target of Action

The primary target of the compound “4-Carbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester” is the SK1 subtype of Human Small-Conductance Ca2±Activated K+ Channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the cellular excitability.

Mode of Action

The compound acts as an activator of small-conductance Ca2±activated K+ (SK, KCa2) channels . It is distinguished from previously published positive modulators of SK channels in several aspects. It is the first SK1-selective compound described, with an EC50 value of 8.2 ± 0.8 μM .

Biochemical Pathways

The compound affects the calcium-response curve of hSK1, left-shifting it from an EC50 (Ca2+) value of 410 ± 20 nM to 240 ± 10 nM in the presence of 10 μM of the compound . This indicates that the compound enhances the sensitivity of the channel to calcium, thereby affecting the calcium signaling pathway.

Result of Action

The activation of the SK1 channels by the compound results in an increase in the maximal current at saturating Ca2+ . This suggests that the compound could enhance the conductance of these channels, thereby affecting the excitability of the cells.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agent Development
The compound is primarily recognized for its potential in developing new therapeutic agents. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug discovery efforts aimed at treating diseases such as cancer, neurological disorders, and infections. Preliminary studies indicate that compounds with similar structures exhibit promising biological activities, which necessitates further exploration of their mechanisms of action and efficacy in clinical settings .

Binding Affinity Studies
Research has focused on the interaction of tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate with specific proteins and enzymes. These studies often employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and elucidate the binding mechanisms involved. Understanding these interactions is crucial for optimizing the compound's pharmacological profile .

Organic Synthesis

Synthetic Utility
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with altered properties. For instance, the tert-butyl group can enhance solubility and stability, while the piperidine ring can confer specific reactivity patterns .

Reactivity and Modifications
The versatility of this compound in synthetic pathways includes its use in coupling reactions, cyclizations, and as a building block for more complex structures. This makes it a valuable tool in both academic and industrial settings for synthesizing novel compounds .

Potential Biological Applications
Emerging research indicates that this compound may exhibit various biological activities, including anti-inflammatory and anti-cancer properties. Studies involving cell lines have shown that similar compounds can induce apoptosis in cancer cells or modulate immune responses .

Case Studies
Several case studies have highlighted the compound's effectiveness in biological assays. For example, one study demonstrated that derivatives of this compound could inhibit specific pathways involved in tumor growth, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and oxo groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of a wide range of compounds .

Biological Activity

Tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate (CAS No. 442126-36-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₂H₂₄N₂O₃
  • Molecular Weight : 244.334 g/mol
  • CAS Number : 442126-36-5
  • Structural Formula :
C12H24N2O3\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{3}

1. Pharmacological Profile

This compound exhibits various pharmacological properties, including:

  • BBB Permeability : The compound is classified as a Blood-Brain Barrier (BBB) permeant, indicating its potential for central nervous system (CNS) applications .
  • Cytochrome P450 Interaction : It acts as an inhibitor of CYP2C19, which may influence drug metabolism and interactions .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The piperidine ring structure is known for its role in modulating neurotransmitter systems, potentially affecting mood and cognition.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar piperidine derivatives. It was found that compounds with a piperidine backbone could enhance neuroprotection against oxidative stress in neuronal cell cultures . This suggests that this compound may possess similar protective properties.

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, potentially through modulation of serotonergic pathways . Given its structural similarities, this compound may exhibit comparable effects.

Comparative Analysis

The following table summarizes the key biological activities and properties of this compound compared to related compounds:

Compound NameBBB PermeantCYP InhibitionMolecular WeightReferences
This compoundYesCYP2C19244.334 g/mol
Tert-butyl 4-(iodopiperidine-1-carboxylate)YesCYP2C19272.341 g/mol
Tert-butyl 4-(methoxy-piperidine)YesNone273.33 g/mol

Properties

IUPAC Name

tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)17-8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFHYLRXARSNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-carboxymethoxy)piperidine-1-carboxylic acid tert-butyl ester (14.13 g, 54.7 mmol) and NEt3 (7.7 mL, 65.6 mmol) in anhydrous THF (250 mL) was cooled to 0° C., before being treated dropwise with isobutyl chloroformate (8.5 mL, 65.6 mmol). After stirring at 0° C. for 30 min, the reaction mixture was cooled to −20° C., before being added rapidly, via cannula, to a solution of NH3 in anhydrous CH2Cl2 (0.7 M, 250 mL, 175 mmol) at −70° C. The reaction was allowed to warm to 20° C., before being stirred for 1 h. The mixture was diluted with CH2Cl2 (250 mL), before being washed with saturated aqueous NaHCO3 (200 mL), 0.5 M HCl (200 mL), and brine (200 mL). After drying (MgSO4), the solution was filtered and the solvent evaporated to give a residue that was purified by flash chromatography (IH-THF, 3:7) to afford 4-carbamoylmethoxypiperidine-1-carboxylic acid tert-butyl ester: δH(CDCl3): 1.49 (s, 9H), 1.53-1.60 (m, 2H), 1.85-1.92 (m, 2H), 3.11 (m, 2H), 3.58 (m, 1H), 3.76-3.83 (m, 2H), 3.98 (s, 2H), 6.19 (brs, 1H), 6.56 (brs, 1H). A solution of this compound (235 mg, 0.91 mmol) and NEt3 (140 μL, 1.00 mmol) in anhydrous CH2Cl2 (5 mL) was cooled to 0° C., then a solution of trichloroacetyl chloride (174 mg, 0.96 mmol) in anhydrous CH2Cl2 (5 mL) was added dropwise. The reaction mixture was stirred at 20° C. for 1 h, then the solvent was removed and the residue purified by flash chromatography (IH-EtOAc, 1:1) to furnish 4-cyanomethoxypiperidine-1-carboxylic acid tert-butyl ester: δH (CDCl3): 1.50 (s, 9H), 1.58-1.65 (m, 2H), 1.89-1.95 (m, 2H), 3.20 (m, 2H), 3.74-3.79 (m, 3H), 4.33 (s, 2H). A solution of K2CO3 (119 mg, 0.86 mmol) and NH2OH.HCl (119 mg, 1.71 mmol) in H2O (0.5 mL) was added to the above nitrile (206 mg, 0.86 mmol) in EtOH (2 mL). The mixture was heated at 75° C. for 45 min, before being cooled to ambient temperature. The solvents were evaporated, then the residue was diluted with EtOAc (50 mL), before being washed with H2O (2×10 mL) and brine (10 mL). The EtOAc solution was dried MgSO4), filtered, and concentrated to afford the title compound: m/z (ES+)=274.0 [M+H]+.
Quantity
14.13 g
Type
reactant
Reaction Step One
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Quantity
7.7 mL
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reactant
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Quantity
250 mL
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reactant
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8.5 mL
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0 (± 1) mol
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Reaction Step Three
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250 mL
Type
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Quantity
250 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-carboxymethoxypiperidine-1-carboxylic acid tert-butyl ester (Preparation 1, 14.13 g, 54.7 mmol) and triethylamine (7.68 ml, 65.6 mmol) in anhydrous THF (250 ml) was cooled to 0° C. and isobutylchloroformate (8.51 ml, 65.6 mmol) introduced dropwise. After stirring at 0° C. for 30 min, the reaction mixture was cooled to −20° C. and added rapidly via cannula to a solution of 0.7M ammonia in anhydrous CH2Cl2 (250 ml, 180 mmol) at −70° C. The reaction was allowed to warm to rt and stirred for 1 h. The mixture was diluted with CH2Cl2 (250 ml) and washed with saturated aqueous NaHCO3 (200 ml), 0.5M HCl (200 ml) and brine (200 ml) then dried (MgSO4). The solvent was evaporated and the residue purified by flash chromatography IH-THF 3:7) to afford the title compound: δH (CDCl3) 1.49 (9H, s), 1.53-1.60 (2H, m), 1.85-1.92 (2H, m), 3.11 (2H, m), 3.58 (1H, m), 3.76-3.83 (2H, m), 3.98 (2H, s), 6.19 (1H, bs), 6.56 (1H, bs).
Quantity
14.13 g
Type
reactant
Reaction Step One
Quantity
7.68 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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